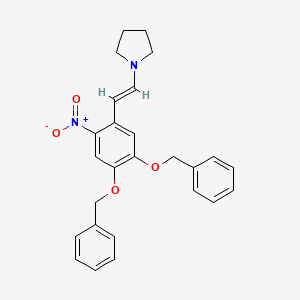

1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the reaction conditions such as temperature and pressure .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Techniques such as mass spectrometry and infrared spectroscopy can be used to determine some of these properties .Applications De Recherche Scientifique

Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine

Field

This research is in the field of Chemistry , specifically focusing on the development of spin labels .

Application

The study involves the development of hydrophilic reduction-resistant spin labels of pyrrolidine and pyrroline series . These labels open new opportunities for structural studies of biological macromolecules in their native environment inside living cells and for functional imaging of pH and thiols, enzymatic activity, and redox status in living animals .

Method

The researchers designed and synthesized 3,4-disubstituted nitroxides of 2,2,5,5-tetraethylpyrrolidine and pyrroline series with a functional group for binding to biomolecules and a polar moiety for higher solubility in water . The EPR spectra, lipophilicities, kinetics of the reduction in ascorbate-containing systems, and the decay rates in liver homogenates were measured .

Results

The EPR spectra of all 3,4-disubstituted pyrrolidine nitroxides showed additional large splitting on methylene hydrogens of the ethyl groups . Both pyrrolidine and pyrroline nitroxides demonstrated low rates of reduction with ascorbate, with pyrrolidines being a bit more stable than similar pyrrolines .

Tyrosinase Inhibitors Naturally Present in Plants

Field

This research is in the field of Pharmacology , specifically focusing on the development of anti-melanogenic agents .

Application

The study involves the exploration of different chemical derivatives used as anti-melanogenic compounds . These compounds are naturally present in plants and semi-synthetic and synthetic compounds inspired by these natural products .

Method

The researchers conducted enzyme inhibition screening . Various chemical compounds showed different therapeutic effects as tyrosinase inhibitors with different values of the inhibition constant and IC50 .

Results

The results of numerous studies could lead to the development of effective anti-tyrosinase agents with increased efficiency and safety in the near future, with many applications in the food, pharmaceutical, and cosmetics industries .

Development of Fluorinated Organic Chemicals

Field

This research is in the field of Chemistry , specifically focusing on the development of fluorinated organic chemicals .

Application

The study involves the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .

Method

The researchers provide a brief overview of the synthesis and applications of TFMP . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Results

As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(E)-2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]ethenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4/c29-28(30)24-18-26(32-20-22-11-5-2-6-12-22)25(31-19-21-9-3-1-4-10-21)17-23(24)13-16-27-14-7-8-15-27/h1-6,9-13,16-18H,7-8,14-15,19-20H2/b16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEJPOSZPBWBLS-DTQAZKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C=CC2=CC(=C(C=C2[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)/C=C/C2=CC(=C(C=C2[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine | |

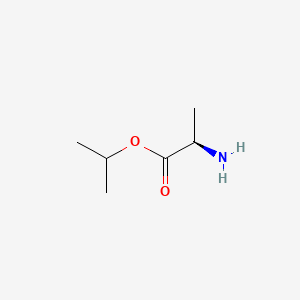

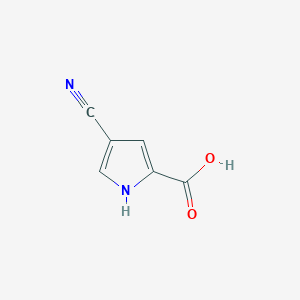

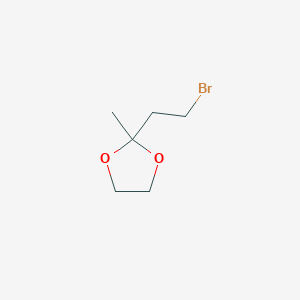

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)

![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)